molecular formula C12H15NO3 B194334 2-Acetyl-4-butyramidophenol CAS No. 40188-45-2

2-Acetyl-4-butyramidophenol

Cat. No. B194334
CAS RN: 40188-45-2
M. Wt: 221.25 g/mol
InChI Key: FGWZEOPEZISTTR-UHFFFAOYSA-N
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Description

2-Acetyl-4-butyramidophenol is an organic compound with the molecular formula C12H15NO3 . It appears as a gray crystalline powder .


Synthesis Analysis

The common method of synthesis for 2-Acetyl-4-butyramidophenol involves an acylation reaction on a phenol molecule. This typically uses acetic anhydride and butyryl chloride in an anhydrous environment .


Molecular Structure Analysis

The molecular structure of 2-Acetyl-4-butyramidophenol is represented by the linear formula CH3CH2CH2CONHC6H3(OH)COCH3 .


Physical And Chemical Properties Analysis

2-Acetyl-4-butyramidophenol has a molecular weight of 221.25200 . It has a predicted density of 1.192±0.06 g/cm3, a predicted boiling point of 428.0±35.0 °C, and a melting point of 120-126 °C (lit.) . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

  • Histone Deacetylase Inhibition and Gene Regulation : Butyrate is a histone deacetylase inhibitor (HDACi), impacting epigenetic regulation and gene expression. It has been studied for its effects on histone acetylation and gene down-regulation in hepatocarcinoma cells, suggesting a need for revising the models of action for HDACi as anti-tumorigenic drugs (Rada-Iglesias et al., 2007).

  • Cell Cycle Progression and Histone Modification : Research on Chinese hamster cells revealed that butyrate affects cell cycle progression and alters histone acetylation. This indicates its potential role in cellular biology and cancer research (D'Anna et al., 1980).

  • Vascular Smooth Muscle Cells and Atherosclerosis : Butyrate has been linked to the inhibition of vascular smooth muscle cell (VSMC) proliferation, which is significant in the context of atherogenesis and arterial restenosis. This highlights its potential therapeutic application in cardiovascular diseases (Mathew et al., 2010).

  • Pharmacological Applications : Butyrate derivatives, such as diacetolol, have pharmacological relevance. Diacetolol has anti-arrhythmic and beta-blocking properties, illustrating the broader scope of butyrate-related compounds in medicine (Gourmel et al., 1981).

  • Cancer Treatment : Butyrate and its analogues like 4-benzoylbutyrate have been studied for their effects on apoptosis and antiproliferative effects in colorectal cancer cells, offering insights into potential cancer treatment strategies (Fung et al., 2012).

  • Nutritional Supplementation and Epigenetic Influence : Dietary supplementation with butyrate has been investigated for its epigenetic influences, particularly in the acetylation state of core histones and enzyme activity in the liver, which could have implications for animal nutrition and health (Mátis et al., 2013).

  • Chemical Synthesis and Drug Development : Butyrate has been used in chemoselective acetylation processes, essential for the synthesis of certain pharmaceuticals. This demonstrates its application in chemical synthesis and drug development (Magadum & Yadav, 2018).

  • Detoxifying Enzyme Activities : The synergy between butyrate and other compounds like 1'-acetoxychavicol acetate in upregulating phase II detoxifying enzyme activities in cells suggests potential applications in detoxification and possibly in the treatment of certain diseases (Yaku et al., 2013).

Safety And Hazards

2-Acetyl-4-butyramidophenol is classified as an irritant. It can cause skin irritation (Risk Code: 38) and should be handled with suitable protective clothing and gloves (Safety Description: 36/37) . It is also advised to avoid contact with sensitive parts such as skin, eyes, and mouth .

properties

IUPAC Name

N-(3-acetyl-4-hydroxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-4-12(16)13-9-5-6-11(15)10(7-9)8(2)14/h5-7,15H,3-4H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWZEOPEZISTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057737
Record name 3'-Acetyl-4'-hydroxybutyranilide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-4-butyramidophenol

CAS RN

40188-45-2
Record name 2-Acetyl-4-butyramidophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40188-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetyl-4-hydroxyphenyl)butanamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Acetyl-4'-hydroxybutyranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-acetyl-4-hydroxyphenyl)butyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ACETYL-4-BUTYRAMIDOPHENOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MS Alexander - 1983 - search.proquest.com
… of Reaction Mixture of 2-Acetyl-4-Butyramidophenol … 2-Acetyl-4-butyramidophenol: A small portion of (I) (100 mg) … 1-0-(2,3-Bpoxipropyl)-2-acetyl-4-butyramidophenol (III):To …
Number of citations: 3 search.proquest.com

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